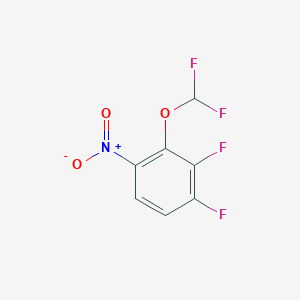
1,2-Difluoro-3-difluoromethoxy-4-nitrobenzene
Número de catálogo B1321545
Peso molecular: 225.1 g/mol
Clave InChI: LUDLBDDNEVIJJC-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Patent
US06162944
Procedure details


Into a 200-ml four-necked flask provided with a reflux condenser, a thermometer and a stirrer were fed 7.0 g (0.125 mol) of an iron powder, 50 ml of water and 0.1 ml of 98% sulfuric acid. The resulting mixture was heated to 95° C. on an oil bath. Thereto was dropwise added, at 95 to 100° C. over 10 minutes, 11.3 g (0.05 mol) of the previously synthesized 3,4-difluoro-2-difluoromethoxy-nitrobenzene. The resulting mixture was stirred at the same temperature for 2.5 hours. Then, a Dean-Stark trap was fitted and the mixture was refluxed with heating, whereby an oily substance was separated as a fraction of azeotropic distillation with water. The aqueous layer was subjected to extraction with 100 ml of methylene chloride. The resulting methylene chloride layer was mixed with the oily substance. The resulting mixture was concentrated, and the resulting residue was subjected to vacuum distillation to obtain 7.1 g (yield: 72.8%) of 3,4-difluoro-2-difluoromethoxy-aniline (purity: 99.1%, boiling point: 76-78° C./6 mmHg).

Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two



Yield
72.8%
Identifiers


|
REACTION_CXSMILES
|
S(=O)(=O)(O)O.[F:6][C:7]1[C:8]([O:17][CH:18]([F:20])[F:19])=[C:9]([N+:14]([O-])=O)[CH:10]=[CH:11][C:12]=1[F:13]>[Fe].O>[F:6][C:7]1[C:8]([O:17][CH:18]([F:19])[F:20])=[C:9]([CH:10]=[CH:11][C:12]=1[F:13])[NH2:14]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0.1 mL
|
|
Type
|
reactant
|
|
Smiles
|
S(O)(O)(=O)=O
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
FC=1C(=C(C=CC1F)[N+](=O)[O-])OC(F)F
|
Step Three
|
Name
|
|
|
Quantity
|
7 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Fe]
|
Step Four
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
95 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The resulting mixture was stirred at the same temperature for 2.5 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Into a 200-ml four-necked flask provided with a reflux condenser
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
Thereto was dropwise added, at 95 to 100° C. over 10 minutes
|
|
Duration
|
10 min
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Then, a Dean-Stark trap was fitted
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the mixture was refluxed
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
with heating
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
whereby an oily substance was separated as a fraction of azeotropic distillation with water
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The aqueous layer was subjected to extraction with 100 ml of methylene chloride
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The resulting methylene chloride layer was mixed with the oily substance
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The resulting mixture was concentrated
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
the resulting residue was subjected to vacuum distillation
|
Outcomes


Product
Details
Reaction Time |
2.5 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
FC=1C(=C(N)C=CC1F)OC(F)F
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 7.1 g | |
| YIELD: PERCENTYIELD | 72.8% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
